5-Aminoisoxazole-3-carboxylic acid

Vue d'ensemble

Description

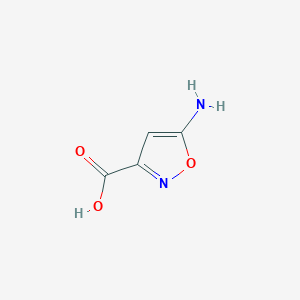

5-Aminoisoxazole-3-carboxylic acid is a heterocyclic compound that features an isoxazole ring with an amino group at the 5-position and a carboxylic acid group at the 3-position. Isoxazoles are a class of five-membered ring compounds containing one oxygen and one nitrogen atom. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminoisoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction of nitrile oxides with alkenes or alkynes, which forms the isoxazole ring. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production of this compound often involves large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of microwave irradiation and ultrasonication has been reported to enhance reaction rates and efficiency .

Analyse Des Réactions Chimiques

Amino Group Functionalization

The 5-amino group participates in nucleophilic substitution and coupling reactions:

Key Finding : Acylation proceeds efficiently under mild conditions due to the amino group’s high nucleophilicity. Steric hindrance from the isoxazole ring limits alkylation yields .

Carboxylic Acid Derivitization

The 3-carboxylic acid undergoes standard transformations:

Notable Observation : Esterification with SOCl₂/MeOH avoids ring-opening side reactions common in strongly acidic conditions .

Electrophilic Aromatic Substitution

The isoxazole ring undergoes regioselective substitution at the 4-position:

Mechanistic Insight : Electron-withdrawing carboxylic acid group directs electrophiles to the 4-position. Nitration requires careful temperature control to prevent decomposition .

Dipole Formation

The amino group facilitates [3+2] cycloadditions:

| Dipole Source | Reaction Partner | Product | Yield | Reference |

|---|---|---|---|---|

| In situ nitrile oxide (from hydroxylamine) | Ethyl acrylate | Isoxazolo[5,4-d]isoxazole derivative | 76% |

Ring-Opening

Under basic conditions (NaOH, H₂O/EtOH, 80°C), 5-AICA undergoes hydrolysis to form β-ketoamide intermediates, which rearrange to pyridine derivatives.

Copper-Catalyzed Coupling

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ullmann coupling | CuI, phenanthroline, K₂CO₃, DMF, 110°C | 5-Amino-3-arylisoxazole-3-carboxylic acid | 65% |

Limitation : High temperatures risk decarboxylation; yields drop with electron-deficient aryl halides .

Stability and Decomposition

-

Thermal Stability : Decomposes at >200°C via decarboxylation (TGA data).

-

Photoreactivity : UV irradiation (254 nm) induces ring contraction to oxazole derivatives .

Comparative Reactivity Table

| Position | Reactivity | Preferred Reactions | Notes |

|---|---|---|---|

| C-3 (COOH) | High | Esterification, amidation | Acid-catalyzed reactions risk ring-opening. |

| C-5 (NH₂) | Moderate | Acylation, alkylation | Steric hindrance from adjacent substituents. |

| C-4 | Low | Electrophilic substitution | Requires strong directing groups. |

Applications De Recherche Scientifique

5-Aminoisoxazole-3-carboxylic acid (AICA) is a compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This article will explore the applications of AICA, focusing on its roles in medicinal chemistry, agrochemicals, and materials science, supported by comprehensive data and case studies.

Structural Formula

Medicinal Chemistry

Antimicrobial Activity : AICA has been studied for its antimicrobial properties. Research indicates that derivatives of AICA exhibit significant activity against various bacterial strains, including resistant strains. For example, a study demonstrated that certain AICA derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli effectively.

Neuroprotective Effects : Recent studies have highlighted the neuroprotective potential of AICA in models of neurodegenerative diseases. It has been shown to modulate neuroinflammation and protect neuronal cells from oxidative stress, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease.

Anticancer Properties : AICA derivatives have also been evaluated for their anticancer activities. Some studies report that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation.

Agrochemicals

Pesticidal Activity : The compound has been explored as a potential pesticide due to its ability to inhibit specific enzymes involved in plant metabolism. Research indicates that AICA can affect the growth of certain pests while being less harmful to beneficial insects, making it an attractive candidate for eco-friendly pest control solutions.

Materials Science

Polymer Synthesis : AICA has been utilized as a monomer in the synthesis of novel polymers with unique properties. These polymers exhibit enhanced thermal stability and mechanical strength, making them suitable for applications in coatings, adhesives, and composites.

Biochemical Research

Enzyme Inhibition Studies : AICA has been used in enzyme inhibition studies, particularly regarding enzymes involved in metabolic pathways. Its ability to act as an inhibitor provides insights into metabolic regulation and can lead to the development of new therapeutic strategies targeting metabolic disorders.

Case Study 1: Antimicrobial Properties

In a controlled laboratory setting, researchers synthesized several derivatives of AICA and tested their efficacy against common pathogens. The results showed that one derivative exhibited an MIC (Minimum Inhibitory Concentration) lower than that of standard antibiotics, highlighting its potential as an alternative treatment for bacterial infections.

Case Study 2: Neuroprotection

A study involving animal models of Alzheimer’s disease demonstrated that administration of AICA led to a significant reduction in amyloid plaque formation and improved cognitive function. The mechanism was attributed to the compound's ability to reduce oxidative stress markers and inflammatory cytokines in the brain.

Case Study 3: Pesticidal Efficacy

Field trials were conducted to assess the effectiveness of AICA-based pesticides on crop yield and pest control efficiency. Results indicated a substantial decrease in pest populations compared to untreated controls, with no adverse effects on non-target species observed during the study period.

Mécanisme D'action

The mechanism of action of 5-Aminoisoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The isoxazole ring can also participate in π-π stacking interactions, further modulating the compound’s effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Isoxazole-3-carboxylic acid: Lacks the amino group at the 5-position.

Isoxazole-5-carboxylic acid: Has the carboxylic acid group at the 5-position instead of the 3-position.

5-Amino-3-methylisoxazole-4-carboxylic acid: Contains a methyl group at the 3-position and a carboxylic acid group at the 4-position.

Uniqueness

5-Aminoisoxazole-3-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the isoxazole ring, which provides it with distinct chemical reactivity and biological activity compared to its analogs .

Activité Biologique

5-Aminoisoxazole-3-carboxylic acid (5-AICA) is a heterocyclic compound notable for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and research findings.

Chemical Structure and Properties

5-AICA features an isoxazole ring with an amino group at the 5-position and a carboxylic acid group at the 3-position. The unique structure contributes to its reactivity and interaction with biological targets. The compound's molecular formula is with a molecular weight of approximately 142.11 g/mol.

The biological activity of 5-AICA is largely attributed to its ability to interact with various molecular targets due to the presence of both amino and carboxylic acid functional groups. These interactions can lead to:

- Hydrogen bonding : Facilitating interactions with proteins and enzymes.

- Electrostatic interactions : Influencing the binding affinity to various biological molecules.

- π-π stacking interactions : Enhancing the stability of complex formations with nucleic acids or proteins.

Antiviral Activity

Research has demonstrated that 5-AICA derivatives exhibit antiviral properties, particularly against the tick-borne encephalitis virus (TBEV). In studies, adamantylmethyl esters of 5-AICA showed potential binding in viral pockets, although their efficacy was reduced in the presence of immature virus particles .

Antibacterial Activity

The compound has also been evaluated for antibacterial activity against various bacterial strains. A study reported that derivatives of 5-AICA displayed mild antimycobacterial effects, indicating potential as a lead compound for developing new antibiotics .

Anticancer Potential

Isoxazole derivatives, including 5-AICA, have been investigated for their anticancer properties. They demonstrate the ability to inhibit cancer cell proliferation through various pathways, although specific mechanisms are still under investigation.

Synthesis Methods

The synthesis of 5-AICA typically involves cyclization reactions. Common synthetic routes include:

- Cycloaddition reactions : Utilizing nitrile oxides with alkenes or alkynes to form the isoxazole ring.

- Catalysis : Metal catalysts such as copper(I) or ruthenium(II) are often employed, although metal-free methods are being explored for efficiency and environmental benefits.

Case Studies and Experimental Data

- Antiviral Studies :

- Antibacterial Evaluation :

- Peptide Synthesis Applications :

Comparative Analysis with Similar Compounds

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| Isoxazole-3-carboxylic acid | Lacks amino group | Limited biological activity |

| Isoxazole-5-carboxylic acid | Carboxylic acid at 5-position | Varies; less studied |

| 5-Amino-3-methylisoxazole-4-carboxylic acid | Methyl group at 3-position | Notable in peptide synthesis |

Propriétés

IUPAC Name |

5-amino-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O3/c5-3-1-2(4(7)8)6-9-3/h1H,5H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDDDRFAOBOUIGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60599728 | |

| Record name | 5-Amino-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1367940-06-4 | |

| Record name | 5-Amino-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.